

# Spectroscopic Data Analysis of Remisporine B: A Technical Guide

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## Compound of Interest

Compound Name: Remisporine B

Cat. No.: B8138109

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## Introduction

**Remisporine B** is a dimeric chromenone natural product, first isolated from the marine fungus *Remispora maritima*. It is formed through a spontaneous [4+2] Diels-Alder cycloaddition of its monomeric precursor, Remisporine A.<sup>[1][2][3]</sup> This unique structural feature and its reported, albeit weak, cytotoxic and immunosuppressive activities have garnered interest within the scientific community.<sup>[4]</sup> This technical guide provides a comprehensive overview of the spectroscopic data of **Remisporine B**, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data

The structural elucidation of **Remisporine B** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative NMR and HRMS data.

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for **Remisporine B** have been reported in deuterated chloroform (CDCl<sub>3</sub>) and deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data of **Remisporine B** in  $\text{CDCl}_3$

Position	$\delta C$ (ppm)	$\delta H$ (ppm, multiplicity, J in Hz)
2	162.7	
3	110.1	
4	175.8	
4a	107.9	
5	161.4	
6	97.9	6.25 (d, J = 2.0)
7	164.3	6.13 (d, J = 2.0)
8	92.8	
8a	157.9	
9	195.9	3.61 (m)
10	45.1	
11	29.8	2.45 (m), 2.25 (m)
1'	201.2	
2'	76.9	
3'	49.8	3.29 (m)
4'	40.1	2.18 (m), 1.95 (m)
4a'	108.2	
5'	161.7	
6'	98.2	6.30 (s)
7'	164.6	6.17 (s)
8'	92.9	
8a'	158.1	
9'	176.2	

10'	110.5	
11'	162.9	
5-OH	12.42 (s)	
7-OH	6.45 (br s)	
5'-OH	12.40 (s)	
7'-OH	6.50 (br s)	
2-CH3	20.4	2.07 (s)
2'-CH3	20.5	2.10 (s)

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data of **Remisporine B** in DMSO-d<sub>6</sub>

Position	$\delta C$ (ppm)	$\delta H$ (ppm, multiplicity, J in Hz)
2	162.8	
3	110.2	
4	175.9	
4a	108.0	
5	161.5	
6	98.0	6.26 (d, J = 2.1)
7	164.4	6.14 (d, J = 2.1)
8	92.9	
8a	158.0	
9	196.1	3.59 (m)
10	45.2	
11	29.9	2.43 (m), 2.23 (m)
1'	201.4	3.27 (m)
2'	77.0	
3'	50.0	
4'	40.2	2.16 (m), 1.93 (m)
4a'	108.3	6.32 (s)
5'	161.8	
6'	98.3	
7'	164.7	6.18 (s)
8'	93.0	
8a'	158.2	
9'	176.3	

10'	110.6	
11'	163.0	
5-OH	12.45 (s)	
7-OH	Not observed	
5'-OH	12.43 (s)	
7'-OH	Not observed	
2-CH3	20.5	2.08 (s)
2'-CH3	20.6	2.11 (s)

## High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: HRMS Data for **Remisporine B**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] <sup>+</sup>	577.1497	577.1499	C <sub>30</sub> H <sub>25</sub> O <sub>12</sub>
[M+Na] <sup>+</sup>	599.1316	599.1320	C <sub>30</sub> H <sub>24</sub> O <sub>12</sub> Na

## Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis of chromone derivatives like **Remisporine B**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-5 mg of purified **Remisporine B** is dissolved in 0.5-0.7 mL of deuterated solvent (CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

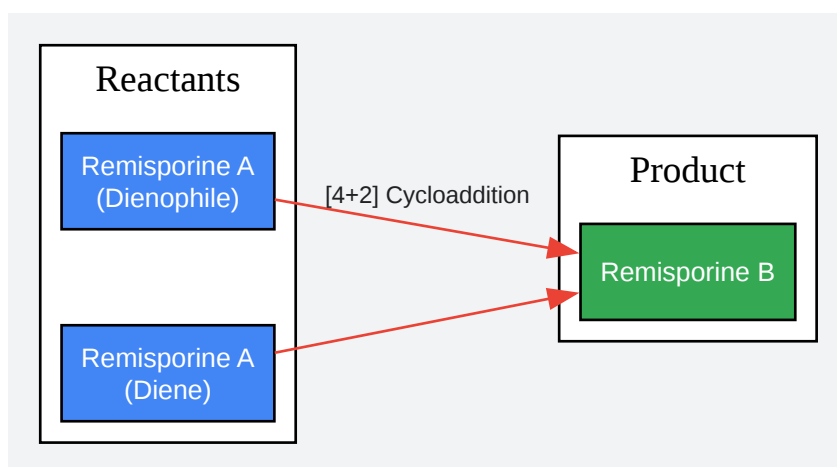
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. The instrument is equipped with a multinuclear probe.
- **$^1\text{H}$  NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
- **2D NMR Experiments:** To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed. These include:
  - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin coupling networks.
  - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate directly bonded proton and carbon atoms.
  - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
  - **NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, which is essential for stereochemical assignments.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

## High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **Remisporine B** is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).
- **Instrumentation:** HRMS analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
- **Analysis Conditions:** The sample solution is introduced into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system. The ESI source parameters are optimized to achieve stable ionization and maximal signal intensity. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow. The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule  $[M+H]^+$ , sodium adduct  $[M+Na]^+$ , or deprotonated molecule  $[M-H]^-$ . Data is acquired over a mass range that includes the expected molecular weight of **Remisporine B**.
- **Data Analysis:** The acquired high-resolution mass spectrum is processed to determine the accurate  $m/z$  value of the molecular ion. This value is then used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of possible chemical formulas within a narrow mass tolerance window (typically < 5 ppm).

## Visualization of the Formation of Remisporine B

**Remisporine B** is formed from its precursor, Remisporine A, through a spontaneous Diels-Alder reaction. This [4+2] cycloaddition is a key step in its biosynthesis.





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Caption: Spontaneous Diels-Alder dimerization of Remisporine A to form **Remisporine B**.

## Conclusion

The spectroscopic data presented in this guide, including detailed NMR and HRMS analyses, provide a robust foundation for the structural confirmation and further investigation of **Remisporine B**. The provided experimental protocols offer a standardized approach for researchers working with this and similar natural products. The unique Diels-Alder-derived structure of **Remisporine B** continues to make it an interesting target for synthetic chemists and a subject for further biological evaluation. While its currently known biological activities are modest, its complex scaffold may serve as an inspiration for the development of novel therapeutic agents. Further research into its potential biological targets and mechanisms of action is warranted.

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